molecular formula C22H39NO B13978059 Agn-PC-0jsivu CAS No. 56666-48-9

Agn-PC-0jsivu

Katalognummer: B13978059
CAS-Nummer: 56666-48-9
Molekulargewicht: 333.6 g/mol
InChI-Schlüssel: QNBNFYKISNNUMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0jsivu is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jsivu involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality. Industrial production methods also incorporate purification steps, such as crystallization and filtration, to remove impurities and obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0jsivu undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: this compound reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound, typically under anhydrous conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur with this compound, depending on the nature of the substituents and the reaction environment.

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Agn-PC-0jsivu has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: The compound is utilized in the production of advanced materials and as an additive in manufacturing processes.

Wirkmechanismus

The mechanism of action of Agn-PC-0jsivu involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Agn-PC-0jsivu can be compared with other similar compounds to highlight its uniqueness:

    Agn-PC-0CUK9P: This compound shows similar reactivity but differs in its affinity for certain molecular targets.

    Agn-PC-0jrxgp: Known for its distinct molecular structure, this compound has different applications and reactivity profiles.

    Agn-PC-0026Y2: Another related compound with unique properties and uses in various scientific fields.

Eigenschaften

CAS-Nummer

56666-48-9

Molekularformel

C22H39NO

Molekulargewicht

333.6 g/mol

IUPAC-Name

1-pyrrolidin-1-yloctadeca-2,5-dien-1-one

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h13-14,16,19H,2-12,15,17-18,20-21H2,1H3

InChI-Schlüssel

QNBNFYKISNNUMZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC=CCC=CC(=O)N1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.